
5,5'-Dihydroxy-4,4'-bitryptamine
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Overview
Description
5,5'-Dihydroxy-4,4'-bitryptamine (DHBT) is a dimeric metabolite formed via the oxidation of serotonin (5-hydroxytryptamine, 5-HT). This reaction is catalyzed by transition metal ions like Cu(II) or Fe(III) under oxidative conditions, particularly in the presence of superoxide radicals . Studies indicate that DHBT is a noncompetitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission, which is severely compromised in AD brains . Central administration of DHBT in mice induces prolonged behavioral disturbances, elevates neurotransmitter levels (e.g., dopamine, norepinephrine), and disrupts catecholaminergic systems, suggesting neurotoxic properties .
Scientific Research Applications
Neurochemical Applications
Neurotoxic Metabolite of Serotonin
DHBT is recognized as a potentially aberrant neurotoxic metabolite of serotonin (5-HT). Studies have indicated that oxidized forms of serotonin, including DHBT, may be present in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease (AD) . The presence of these metabolites suggests a possible link between serotonin metabolism and neurodegenerative diseases, highlighting the need for further research into their roles in neurotoxicity and disease progression.
Mechanisms of Neurotoxicity
Research indicates that DHBT may contribute to neurotoxic effects through oxidative stress mechanisms. The compound's structure allows it to interact with various biomolecules, potentially leading to cellular damage. Understanding these interactions is crucial for developing therapeutic strategies aimed at mitigating neurotoxicity associated with serotonin derivatives .
Pharmacological Applications
Potential Therapeutic Uses
The pharmacological profile of DHBT has led to investigations into its potential therapeutic applications. Its ability to modulate serotonin pathways suggests that it could be explored as a candidate for treating mood disorders or conditions linked to serotonin dysregulation . However, comprehensive clinical studies are necessary to establish its efficacy and safety.
Research on Drug Dependence
Studies have also examined the role of DHBT in drug dependence and addiction. The compound's interactions with neurotransmitter systems may provide insights into developing treatments for substance use disorders. Understanding its metabolic pathways could lead to novel approaches in pharmacotherapy .
Synthetic Chemistry Applications
Building Block in Synthesis
In synthetic chemistry, DHBT serves as a valuable building block for creating more complex molecules. Its unique structural features enable chemists to explore new synthetic routes and develop derivatives with enhanced biological activity . The versatility of DHBT in organic synthesis makes it an attractive target for researchers aiming to create novel compounds with specific functionalities.
Synthesis Pathways
Recent studies have focused on developing efficient synthetic pathways for producing DHBT and its derivatives. These pathways often emphasize stereospecificity and high yields, which are essential for producing compounds suitable for biological testing . The ability to synthesize DHBT reliably opens avenues for exploring its potential applications in drug development and materials science.
Case Studies
Q & A
Basic Research Questions
Q. What experimental conditions facilitate the synthesis of DHBT from serotonin (5-HT)?
DHBT is primarily formed via the autoxidation of 5-HT under oxidative conditions, particularly in the presence of transition metal ions (e.g., Cu(II) or Fe(III)) and oxygen. The process involves radical-mediated dimerization of 5-HT, as demonstrated in in vitro assays . Key methodological steps include:
- Incubating 5-HT in buffered solutions (pH 7–8) with metal ions.
- Monitoring reaction progress using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect DHBT and intermediates like tryptamine-4,5-dione .
Q. How can DHBT be detected and quantified in biological samples?
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) with flame ionization detection are commonly employed. For example:
- LC-MS/MS : Enables sensitive detection of DHBT in cerebrospinal fluid (CSF) or brain homogenates, with limits of detection (LOD) < 1 ng/mL .
- GC-FID : Requires derivatization for volatility but provides robust quantification in tissue extracts .
Advanced Research Questions
Q. What mechanisms underlie DHBT's reported neurotoxicity in neurodegenerative models?
DHBT exhibits noncompetitive inhibition of acetylcholinesterase (AChE) (Ki ~ 10 µM in vitro), potentially disrupting cholinergic signaling . In in vivo studies:
- Central administration of DHBT (40 µg in mice) elevates brain levels of dopamine, norepinephrine, and 5-HT metabolites, suggesting dysregulation of monoaminergic systems .
- Prolonged exposure correlates with behavioral deficits (e.g., hyperactivity, tremors) and mortality within 24 hours, implicating sustained neurotransmitter imbalances .
Q. How do contradictory findings on DHBT's cytotoxicity inform experimental design?
While DHBT induces neurotoxicity in whole-brain models , no cytotoxicity was observed in cultured astrocytes, neurons, or PC-12 cells . Key methodological considerations include:
- Model selection : In vivo systems capture systemic effects (e.g., blood-brain barrier penetration), whereas in vitro models may lack metabolic complexity.
- Dosage and exposure time : Neurotoxic effects in mice occur at high doses (40 µg), whereas lower concentrations may not trigger detectable cell death in vitro .
Q. What role do reactive oxygen species (ROS) play in DHBT formation and activity?
DHBT is generated during the respiratory burst of activated microglia, where 5-HT scavenges superoxide radicals (O2<sup>•−</sup>) and dimerizes . Methodological insights:
- Chemiluminescence assays : Quantify ROS suppression by 5-HT in microglial cultures .
- Radical trapping agents : Use spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to confirm radical intermediates .
Q. Methodological Recommendations
- Synthesis : Use metal-catalyzed oxidation protocols with real-time MS monitoring to optimize DHBT yield .
- Toxicity Studies : Combine in vivo behavioral assays (e.g., open-field tests) with ex vivo neurotransmitter profiling to capture systemic effects .
- Conflict Resolution : Replicate studies across multiple models (e.g., primary neurons vs. microglia co-cultures) to clarify context-dependent toxicity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Tryptamine-4,5-dione
- Structural Relationship : Formed alongside DHBT during Cu(II)/Fe(III)-mediated oxidation of 5-HT. It arises from further oxidation of DHBT or via alternative pathways involving radical intermediates .
- Functional Differences :
- Reactivity : Tryptamine-4,5-dione exhibits higher reactivity with nucleophiles (e.g., proteins), forming covalent adducts that may contribute to protein dysfunction .
- Neurotoxicity : While DHBT directly inhibits AChE, Tryptamine-4,5-dione’s toxicity is linked to protein crosslinking and oxidative stress amplification .
Other Serotonin Oxidation Products
- 5-Hydroxytryptophol and 5-Hydroxyindoleacetic Acid: These are primary metabolites of 5-HT via monoamine oxidase (MAO) pathways. Instead, they are inert end-products excreted in urine .
- Melanin Precursors :
Dimeric Lignans and Biflavones
- Functional Contrast :
Comparative Data Table
Key Research Findings and Contradictions
- This discrepancy may arise from differences in experimental models (e.g., in vivo vs. in vitro) or dosage.
- AChE Inhibition: DHBT’s noncompetitive inhibition of AChE (IC₅₀ ~10 µM) distinguishes it from classical inhibitors like donepezil, which act reversibly at the active site .
- Oxidative Context : DHBT formation is elevated in AD cerebrospinal fluid, suggesting a pathological role, whereas lignans and biflavones are protective .
Preparation Methods
Chemical Oxidation of Serotonin
The most widely documented method for DHBT synthesis involves the chemical oxidation of serotonin under controlled conditions. This process typically employs reactive oxygen species (ROS) or transition metal catalysts to facilitate dimerization.
Autoxidation in Aqueous Media
Serotonin undergoes autoxidation in neutral or slightly alkaline aqueous solutions (pH 7.4) to yield DHBT as the primary product . The reaction proceeds via the following steps:
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Initial oxidation : Serotonin is oxidized to its corresponding o-quinone intermediate.
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Dimerization : Two o-quinone molecules couple at the 4,4'-positions, forming a carbon-carbon bond.
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Rearrangement : The dimer undergoes tautomerization to stabilize as DHBT .
The autoxidation process is accelerated by dissolved oxygen and trace metal ions (e.g., Fe²⁺, Cu⁺), which act as redox catalysts . For example, in phosphate-buffered saline (PBS) at 37°C, DHBT forms within 24 hours with a yield of approximately 15–20% .
Metal-Catalyzed Oxidation
Transition metal ions significantly enhance the oxidation rate and yield of DHBT. A representative protocol involves:
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Reagents : 5-HT (10 mM), FeCl₃ (0.1 mM), H₂O₂ (5 mM) in PBS (pH 7.4).
-
Conditions : 37°C, 12-hour reaction time.
Iron(III) chloride and hydrogen peroxide form a Fenton-like system, generating hydroxyl radicals (·OH) that drive the oxidation process . Copper(II) sulfate and manganese dioxide are alternative catalysts, though with lower efficiencies (yields <25%) .
Electrochemical Synthesis
Electrochemical methods provide a controlled environment for serotonin oxidation, minimizing side reactions.
Cyclic Voltammetry
Using a glassy carbon electrode at +0.6 V (vs. Ag/AgCl), serotonin oxidizes to its quinoid form, which dimerizes to DHBT . Key parameters include:
-
Electrolyte : 0.1 M phosphate buffer (pH 7.4).
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Scan rate : 50 mV/s.
Bulk Electrolysis
Bulk electrolysis at controlled potentials (0.5–0.7 V) generates DHBT at scale. A typical setup includes:
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Anode : Platinum mesh.
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Cathode : Stainless steel.
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Current density : 2 mA/cm².
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Outcome : 40% yield after 6 hours, with <5% polymeric byproducts .
Enzyme-Mediated Oxidation
Enzymatic pathways mimic natural DHBT formation in biological systems.
Tyrosinase-Catalyzed Oxidation
Tyrosinase, a copper-dependent oxidase, catalyzes serotonin oxidation in the presence of molecular oxygen:
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Conditions : 5-HT (5 mM), tyrosinase (100 U/mL), PBS (pH 6.8), 37°C.
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Time : 4 hours.
Peroxidase Systems
Horseradish peroxidase (HRP) with H₂O₂ oxidizes serotonin via a radical mechanism:
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Reagents : 5-HT (10 mM), HRP (50 U/mL), H₂O₂ (2 mM).
In Vivo Formation
DHBT forms endogenously under pathological conditions characterized by oxidative stress:
Neurodegenerative Disease Models
In Alzheimer's disease (AD) models, elevated ROS in brain tissues promote serotonin oxidation. Postmortem analyses of AD patients’ cerebrospinal fluid (CSF) reveal DHBT concentrations of 0.8–1.2 μM, compared to undetectable levels in controls .
Inflammatory Environments
Activated phagocytes (e.g., microglia) release ROS during respiratory bursts, oxidizing extracellular serotonin to DHBT. In vitro studies show that lipopolysaccharide (LPS)-stimulated microglia produce 0.5 μM DHBT over 24 hours .
Comparative Analysis of Synthesis Methods
Method | Conditions | Yield (%) | Byproducts | Catalysts |
---|---|---|---|---|
Autoxidation | PBS, pH 7.4, 37°C, 24 h | 15–20 | Melanoid polymers | O₂, trace metals |
Fe³⁺/H₂O₂ | FeCl₃ (0.1 mM), H₂O₂ (5 mM) | 35 | 5-HT quinone | Fe³⁺ |
Electrochemical | +0.6 V, phosphate buffer | 28–32 | Oligomers | None |
Tyrosinase | pH 6.8, 37°C, 4 h | 22 | Melanoid polymers | Tyrosinase |
Peroxidase | HRP (50 U/mL), H₂O₂ (2 mM) | 18 | Radical adducts | HRP |
Mechanistic Insights
Oxidative Coupling Pathways
DHBT formation proceeds through two primary pathways:
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Radical-mediated coupling : ROS abstract electrons from serotonin, generating tryptaminyl radicals that dimerize at the 4,4'-positions .
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Quinone intermediacy : Serotonin oxidizes to 5-hydroxytryptamine-4,5-dione, which undergoes Michael addition with another serotonin molecule .
Byproduct Formation
Competing reactions produce:
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Melanoid polymers : Insoluble aggregates formed via further oxidation of DHBT .
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Glutathione conjugates : In biological systems, DHBT reacts with glutathione (GSH) to form 7-S-glutathionyl-DHBT .
Challenges and Optimization Strategies
Yield Limitations
Low yields (15–40%) stem from:
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Polymerization : Competing radical chain reactions.
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Instability : DHBT undergoes autoxidation under prolonged reaction times .
Purification Techniques
Properties
CAS No. |
108535-01-9 |
---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI Key |
KEVPJLBSMTXTHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Key on ui other cas no. |
108535-01-9 |
Synonyms |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
Origin of Product |
United States |
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